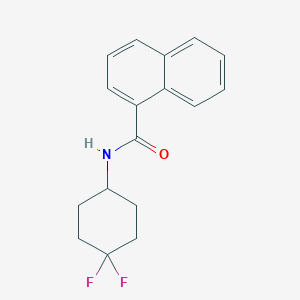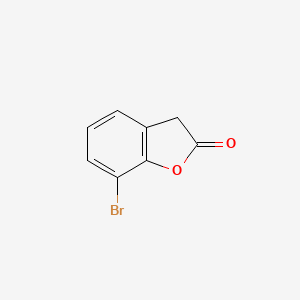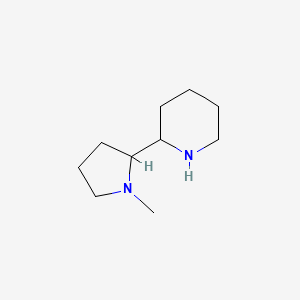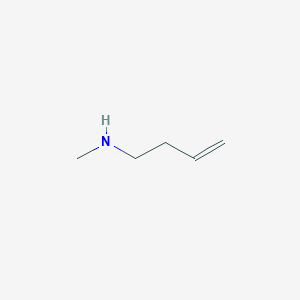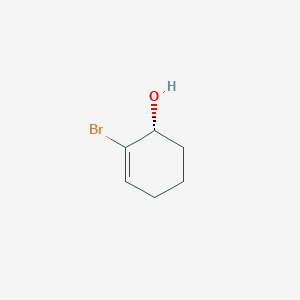![molecular formula C13H15F2NO2 B2493307 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 494861-58-4](/img/structure/B2493307.png)
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as DF-MDBU, is a synthetic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. DF-MDBU is a spirocyclic compound that contains two heterocyclic rings, which makes it a unique and complex molecule.
Mécanisme D'action
The mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it has been reported to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been reported to inhibit the activity of protein kinase C, which is involved in many cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the growth of bacteria and viruses. In addition, 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been reported to have low toxicity and good solubility in water and organic solvents. However, 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has some limitations for lab experiments. It is a complex molecule that requires a multistep synthesis, which can be time-consuming and expensive. In addition, the mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential for the development of new drugs, and there are several future directions for research in this area. One direction is to synthesize and test new derivatives of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane to improve its activity and selectivity. Another direction is to study the mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane in more detail to identify new targets for drug development. Finally, 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane could be used as a scaffold for the development of new drugs for the treatment of cancer, bacterial and viral infections, and other diseases.
Méthodes De Synthèse
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be synthesized through a multistep process that involves the reaction of 3,5-difluorobenzaldehyde with 1,2-diaminocyclohexane. The resulting compound is then reacted with epichlorohydrin to form the spirocyclic structure of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane. The final product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been reported to have antitumor, antibacterial, and antiviral activities. 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives have also been studied as potential inhibitors of protein-protein interactions, which are involved in many disease processes.
Propriétés
IUPAC Name |
8-(3,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJMOLJSDJCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)
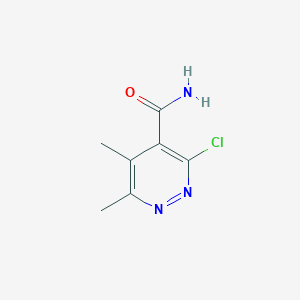
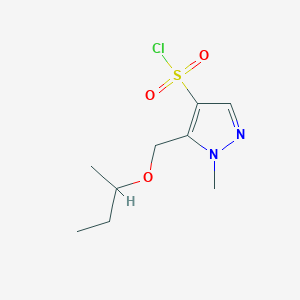
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
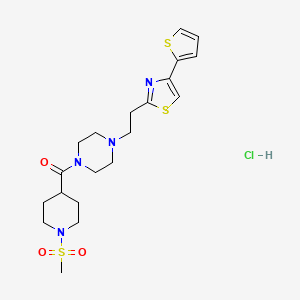
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
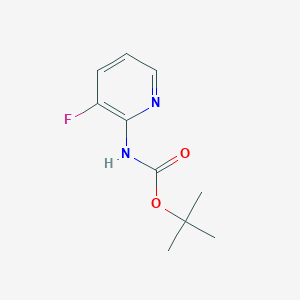
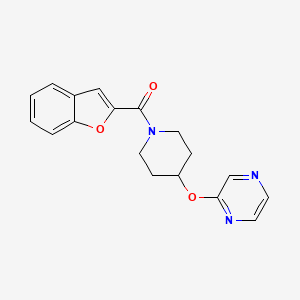
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)
